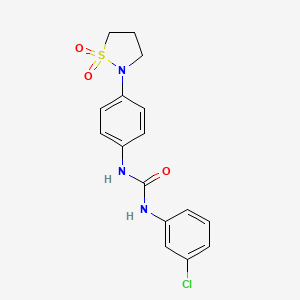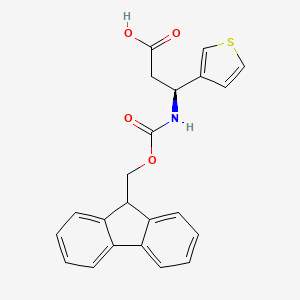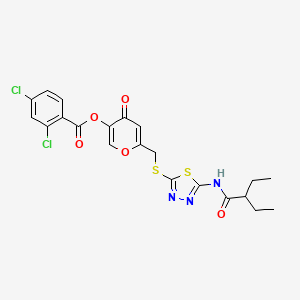![molecular formula C14H10N4O3 B2659696 7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile CAS No. 94988-86-0](/img/structure/B2659696.png)
7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a SnO2/SiO2 catalyzed efficient and rapid protocol for the synthesis of pyrano[2,3-d]pyrimidinone derivatives by the three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature has been developed . Another study reported the synthesis of 7-amino-2,4-dioxo-5-aryl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitriles catalyzed by Choline chloride.ZnCl2 .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using FTIR, NMR (1H and 13C), and Mass spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of pyrano[2,3-d]pyrimidinone derivatives involves a three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the properties of 7-amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile and 7-Amino-5-(4-bromo-5-methyl-2-thienyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-D]pyrimidine-6-carbonitrile have been reported .科学的研究の応用
Green Catalysis in Synthesis
The compound is utilized in electroorganic reactions for synthesizing derivatives like ethyl-7-amino-2,4-dioxo5-phenyl-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate. This process is environmentally friendly, employing electrogenerated bases and resulting in high yields under mild conditions (Veisi, Maleki, & Farokhzad, 2017).
Synthesis of Novel Compounds
The compound plays a key role in synthesizing new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, which have been evaluated for their antibacterial activity against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).
Development of Catalytic Agents
It is used in the preparation of nano–Ni-[4-methoxyphenyl-salicylaldimine-pyranopyrimidine dione] (NO3)2, a new Schiff base complex in nano size, which acts as an effective catalyst for synthesizing certain compounds (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Antimicrobial Activity
Various derivatives synthesized using this compound have shown promising antimicrobial and antitubercular activities. This highlights its potential in developing new pharmaceutical agents (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Advancements in Synthetic Methodologies
The compound is involved in the development of efficient synthetic methodologies. For instance, a microwave-assisted protocol for synthesizing triazolo pyrimidine-6-carbonitrile derivatives has been developed, showcasing an efficient and green synthetic method with high yield (Divate & Dhongade-Desai, 2014).
Development of Novel Heterocyclic Compounds
Its reactions with various reagents lead to the creation of new heterocyclic compounds with expected biological activity. This is vital in the field of medicinal chemistry (Reheim, Abdel Hafiz, & Elian, 2016).
Antibacterial and Antifungal Properties
Some synthesized compounds using this chemical as a precursor exhibited significant antibacterial and antifungal activities, pointing to its potential in developing new antibacterial agents (Youssef & Omar, 2007).
作用機序
Safety and Hazards
The safety and hazards of similar compounds have been reported. For instance, the safety/hazards/toxicity information of 7-amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile and 7-Amino-5-(4-bromo-5-methyl-2-thienyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-D]pyrimidine-6-carbonitrile have been reported .
将来の方向性
特性
IUPAC Name |
7-amino-2,4-dioxo-5-phenyl-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(20)18-13(10)21-11(8)16/h1-5,9H,16H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRKKZHOOOURIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)

![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)

![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2659628.png)



![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)
![Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2659633.png)
